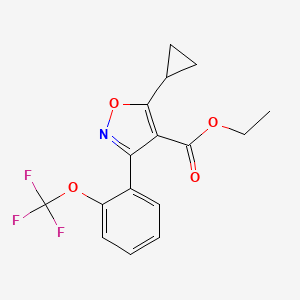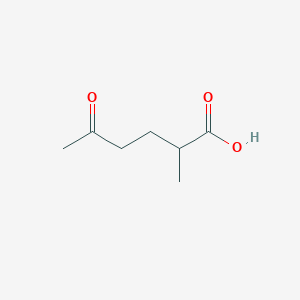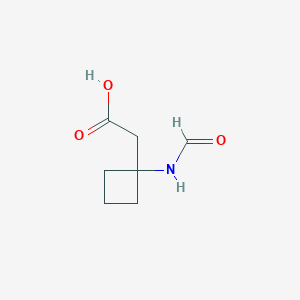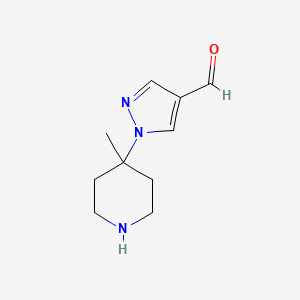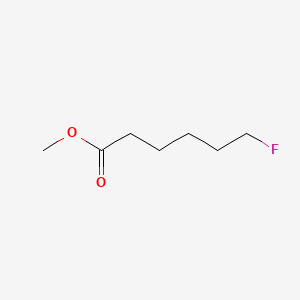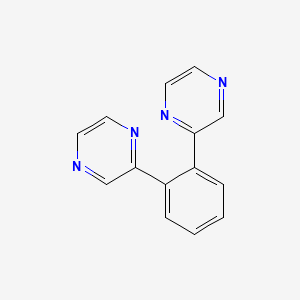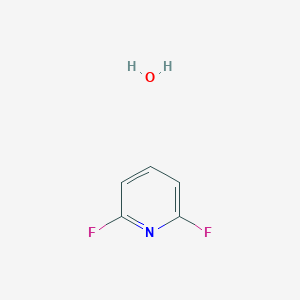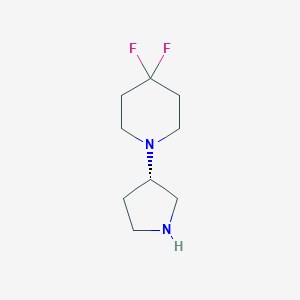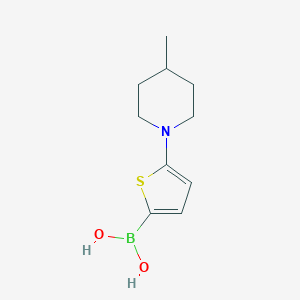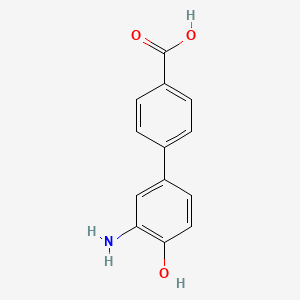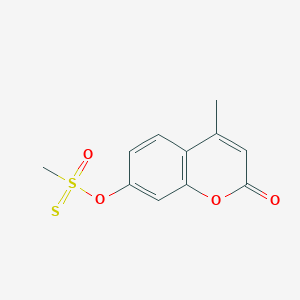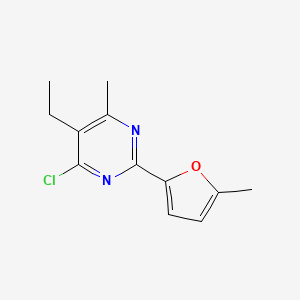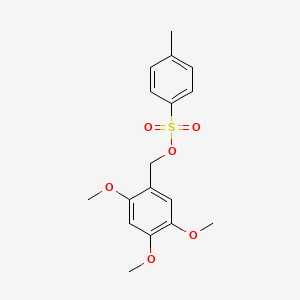
2,4,5-Trimethoxybenzyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₇H₂₀O₆S. It is a derivative of benzene, featuring a trimethoxyphenyl group and a methylbenzene sulfonate group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,4,5-trimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,4,5-Trimethoxybenzyl alcohol+4-Methylbenzenesulfonyl chloride→(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide or sulfonate ester derivatives, while oxidation and reduction reactions can lead to different functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The sulfonate group may also play a role in enhancing the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate.
Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a trimethoxyphenyl group and a sulfonate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific studies.
Eigenschaften
Molekularformel |
C17H20O6S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2,4,5-trimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O6S/c1-12-5-7-14(8-6-12)24(18,19)23-11-13-9-16(21-3)17(22-4)10-15(13)20-2/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
RPKOQDMHKQTMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
